molecular formula C8H10N2O2 B2807062 trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid CAS No. 1899946-21-4

trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B2807062
CAS No.: 1899946-21-4
M. Wt: 166.18
InChI Key: RGWHFGCVORFMCD-PHDIDXHHSA-N
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Description

trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropane ring attached to the 3-position of a methylated pyrazole ring, and a carboxylic acid functional group.

Mechanism of Action

Target of Action

The primary target of trans-2-(1-Methyl-1h-pyrazol-3-yl)cyclopropanecarboxylic acid is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This interaction results in changes in the NAD+ salvage pathway, affecting various biological processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a coenzyme involved in redox reactions, posttranslational modifications, and calcium signaling . The downstream effects of this include changes in metabolism and potentially the aging process .

Pharmacokinetics

It’s known that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s ADME properties and bioavailability may be influenced by its lipophilicity and its interactions with CYP enzymes .

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ production . This can have various molecular and cellular effects, given the role of NAD+ in numerous biological processes . The specific effects of this compound’s action would depend on the context of its use and the specific biological systems involved .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the specific biological context in which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclopropanation of a suitable precursor, such as 1-methyl-1H-pyrazole-3-carbaldehyde , using a cyclopropanation reagent like dibromomethane in the presence of a strong base like potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : The pyrazole ring can be reduced to form a variety of derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazole nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide or peroxides .

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Esters, amides, and other carboxylic acid derivatives.

  • Reduction: : Reduced pyrazole derivatives.

  • Substitution: : Substituted pyrazoles with various functional groups.

Scientific Research Applications

trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : It is investigated for its therapeutic potential in treating various diseases.

  • Industry: : It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

trans-2-(1-Methyl-1H-pyrazol-3-yl)cyclopropanecarboxylic acid: is similar to other pyrazole derivatives, but its unique structure, particularly the cyclopropane ring, sets it apart. Some similar compounds include:

  • 1-Methyl-1H-pyrazole-3-carboxylic acid

  • 3-(1-Methyl-1H-pyrazol-3-yl)propanoic acid

  • 2-(1-Methyl-1H-pyrazol-3-yl)acetic acid

These compounds share the pyrazole core but differ in the nature of the substituents attached to the ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(1R,2R)-2-(1-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-3-2-7(9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWHFGCVORFMCD-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899946-21-4
Record name 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid
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